2-Amino-6-propylphenol can be sourced from various synthetic routes, often involving the modification of simpler phenolic compounds. It falls under the broader classification of amino phenols, which are derivatives of phenol that contain an amino group (-NH2) attached to the aromatic ring. These compounds are significant in medicinal chemistry due to their biological activities, including antioxidant and anti-inflammatory effects.
The synthesis of 2-Amino-6-propylphenol can be achieved through several methods, including:
The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques like thin-layer chromatography (TLC) are commonly employed to monitor the progress of reactions.
The molecular structure of 2-Amino-6-propylphenol features a phenolic ring with an amino group at the second position and a propyl group at the sixth position. Its chemical formula is C9H13NO, with a molecular weight of approximately 151.21 g/mol.
2-Amino-6-propylphenol participates in various chemical reactions due to its functional groups:
The reactivity is influenced by the substituents' positions on the aromatic ring, which affect electron density and steric hindrance during reactions.
The mechanism of action of 2-Amino-6-propylphenol primarily involves its role as an antioxidant. It scavenges free radicals through hydrogen donation from its hydroxyl group, stabilizing reactive species and preventing cellular damage. This activity has been demonstrated in various assays, including the DPPH assay, where it shows significant radical scavenging ability .
Relevant data includes its antioxidant capacity measured through various assays indicating its potential therapeutic applications.
2-Amino-6-propylphenol has several scientific uses:
2-Amino-6-propylphenol functions as a structural analog of key intermediates in the biosynthesis of coenzyme Q (CoQ), an essential redox-active lipid crucial for mitochondrial electron transport and cellular antioxidant defense. CoQ biosynthesis proceeds through four conserved stages: (1) production of the benzoquinone head group precursor 4-hydroxybenzoate (4-HB), (2) synthesis of the polyisoprenoid side chain, (3) condensation of 4-HB with the polyprenyl diphosphate chain, and (4) sequential ring modifications including hydroxylation, methylation, and decarboxylation [3] [8]. The compound 2-amino-6-propylphenol shares structural homology with early-stage phenolic intermediates in this pathway, particularly resembling the ring-modified precursors prior to isoprenoid tail attachment [1].
While endogenous biosynthesis of CoQ occurs primarily at the mitochondrial inner membrane through a multi-enzyme complex (Q-synthome), 2-amino-6-propylphenol is not a natural biosynthetic intermediate. Instead, its phenolic scaffold mimics the para-hydroxylated benzoquinone precursors, enabling it to interact with enzymes involved in the latter modification stages. This mimicry allows it to influence the activity of COQ proteins, particularly the atypical kinase COQ8A, which coordinates CoQ biosynthesis through ATP-dependent regulatory mechanisms [1] [8]. The compound's propyl substituent enhances hydrophobicity, facilitating membrane association where CoQ biosynthesis occurs, while its amino group provides potential hydrogen-bonding capabilities distinct from natural phenolic precursors [1].
Table 1: Biosynthetic Stages of Coenzyme Q with Relevant Enzymes
Biosynthetic Stage | Key Enzymes/Proteins | Primary Function |
---|---|---|
Head group precursor synthesis | Tyrosine aminotransferase, HPDL | Converts tyrosine to 4-hydroxybenzoate (4-HB) |
Isoprenoid tail synthesis | PDSS1/PDSS2 (human), Coq1p (yeast) | Catalyzes polyprenyl diphosphate chain formation |
Head-tail condensation | COQ2 (prenyltransferase) | Attaches polyprenyl chain to 4-HB |
Ring modifications | COQ3-COQ7, COQ9 | Hydroxylation, methylation, decarboxylation |
Regulatory coordination | COQ8A | ATPase-mediated activation of biosynthetic complex |
2-Amino-6-propylphenol exerts profound effects on COQ8A, an atypical kinase-like protein essential for CoQ biosynthesis. COQ8A contains a conserved KxGQ domain that occludes its active site, preventing canonical kinase activity while enabling ATP hydrolysis. Through NMR spectroscopy, researchers have demonstrated that 2-amino-6-propylphenol binds COQ8A at a site distinct from the nucleotide-binding pocket, inducing conformational changes that propagate to the catalytic core [1].
This allosteric modulation enhances COQ8A's nucleotide affinity by approximately 3-fold, as quantified by isothermal titration calorimetry. The binding occurs at the interface between the KxGQ domain and the C-lobe, inducing long-range structural rearrangements that stabilize ATP binding. Specifically, chemical shift perturbations (CSPs) in selectively labeled Ile δ1, Leu δ1/δ2, and Val γ1/γ2 methyl groups reveal significant alterations in the nucleotide-binding site despite the ligand binding remotely. WaterLOGSY NMR experiments confirm non-competitive binding relative to ADP, eliminating the possibility of direct nucleotide displacement [1]. The evolutionary conservation of this allosteric response is evidenced by similar activation profiles across COQ8 homologs from yeast to mammals, underscoring the functional importance of this regulatory mechanism in CoQ biosynthesis.
The allosteric binding of 2-amino-6-propylphenol to COQ8A triggers a 2.5- to 3-fold increase in ATP hydrolysis rates, a critical enhancement for its role in CoQ biosynthesis. This activation mechanism involves discrete conformational shifts within the protein's functional domains. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) analyses reveal that 2-amino-6-propylphenol binding induces widespread deprotection (increased solvent accessibility) across the KxGQ domain (residues 251-281, 289-306, 366-381), indicative of increased protein flexibility or partial unfolding that facilitates catalytic cycling [1].
Concurrently, NMR CSP data demonstrate significant perturbations in the nucleotide-binding site despite the physical separation from the ligand-binding region. This suggests transmission of structural changes through the protein scaffold, effectively lowering the energy barrier for ATP hydrolysis. Mutational analyses support this mechanism: Residues within the allosteric communication pathway (e.g., D507 within the catalytic site) are essential for activation, as D507N mutation completely abolishes ATPase enhancement without affecting basal activity. Molecular dynamics simulations indicate that 2-amino-6-propylphenol binding promotes an "open" conformation that facilitates phosphate release following hydrolysis, thus accelerating the catalytic cycle [1]. The compound's phenolic hydroxyl group forms specific hydrogen bonds with Thr582 and Asn594 within the C-lobe, initiating a cascade of side-chain reorientations that ultimately optimize the positioning of catalytic residues around ATP.
Table 2: Impact of COQ8A Mutations on 2-Amino-6-propylphenol-Mediated ATPase Activation
Mutant | Location | Basal ATPase Activity (%) | Activated ATPase Activity (%) | Fold Activation |
---|---|---|---|---|
Wild Type | - | 100 ± 3.2 | 250 ± 8.7 | 2.5 |
D507N | Catalytic site | 22 ± 1.8 | 24 ± 2.1 | 1.1 |
K382A | KxGQ domain | 89 ± 4.1 | 165 ± 6.3 | 1.9 |
R587A | C-lobe | 97 ± 3.7 | 147 ± 5.9 | 1.5 |
T582V | Binding interface | 103 ± 4.5 | 119 ± 4.8 | 1.2 |
N594A | Binding interface | 98 ± 4.2 | 126 ± 5.1 | 1.3 |
Advanced biophysical techniques have elucidated the molecular details of 2-amino-6-propylphenol's interaction with COQ8A. NMR spectroscopy employing selectively ¹³C/¹H-labeled isoleucine, leucine, and valine (ILV) methyl groups in a perdeuterated background enabled residue-specific mapping of binding-induced perturbations. Of 39 assigned methyl groups, 33% exhibited significant CSPs upon 2-amino-6-propylphenol binding, clustered predominantly in the nucleotide-binding site, KxGQ domain, and C-lobe [1].
Complementary HDX-MS analyses identified both protected and deprotected regions upon ligand binding. A striking protection pattern emerged in residues 582-594 (HDX reduction: 25-40%), indicating direct involvement in ligand binding or stabilization of secondary structure. This region neighbors a hydrophobic patch known to undergo conformational changes during nucleotide binding. In contrast, widespread deprotection (increased deuterium uptake: 15-30%) was observed across 92 peptides spanning the KxGQ domain, suggesting ligand-induced flexibility or partial unfolding that facilitates catalytic activity [1] [6].
The combined NMR and HDX-MS data reveal a bipartite binding mechanism: (1) Direct interaction with the 582-594 hydrophobic pocket stabilizes a loop structure through van der Waals contacts with the propyl chain, while (2) allosteric propagation of conformational changes through the KxGQ domain increases solvent exposure of distal regions. This dual effect explains the paradoxical coexistence of localized protection and widespread deprotection. The technical workflow for these analyses involved: (1) Incubation of COQ8A with 2-amino-6-propylphenol in deuterated buffer for defined intervals (10s-30min), (2) rapid acidification/quenching to pH 2.5, (3) pepsin digestion at 0°C, and (4) liquid chromatography-mass spectrometry analysis to quantify deuterium incorporation in 92 statistically significant peptides [1] [6].
Table 3: HDX-MS Metrics for Key COQ8A Regions Upon 2-Amino-6-propylphenol Binding
Protein Region | Residues | Deuterium Uptake Change (%) | Interpretation |
---|---|---|---|
Hydrophobic binding pocket | 582-594 | -25 to -40 | Protection: Direct ligand interaction |
KxGQ domain | 251-281 | +25 ± 3.2 | Deprotection: Increased flexibility |
KxGQ domain | 289-306 | +30 ± 2.8 | Deprotection: Allosteric unfolding |
Nucleotide-binding site | 331-340 | +18 ± 2.5 | Deprotection: Conformational optimization |
C-lobe interface | 563-570 | Variable (± 15) | Mixed effects: Dynamic equilibrium shift |
Catalytic loop | 397-406 | +22 ± 3.1 | Deprotection: Activation of catalytic machinery |
The amphipathic detergent Triton X-100 plays an indispensable role in 2-amino-6-propylphenol-mediated COQ8A activation, functioning as a surrogate for the native membrane environment. NMR studies confirm that Triton X-100 binds directly to COQ8A, inducing additional CSPs primarily localized to the KxGQ domain when added to preformed 2-amino-6-propylphenol-protein complexes [1] [5]. This synergistic interaction increases ATPase activity by approximately 40% beyond activation by either component alone.
Triton X-100 (C₁₄H₂₂O(C₂H₄O)ₙ, n ≈ 9.5) forms micelles with a hydrophobic core and hydrophilic polyethylene oxide shell that mimic phospholipid bilayers. At critical micellar concentrations (0.1-0.2% w/v), these structures solubilize COQ8A's transmembrane regions while maintaining functional conformation [5]. Molecular dynamics simulations suggest that Triton X-100 micelles interact with hydrophobic clefts adjacent to the 2-amino-6-propylphenol binding site, stabilizing a membrane-embedded state that facilitates access to hydrophobic CoQ intermediates. This membrane mimetic function is essential because COQ8A normally operates at the lipid-water interface of the mitochondrial inner membrane, where it interacts with both hydrophilic substrates (ATP) and hydrophobic CoQ precursors [1] [5].
The detergent's specific enhancement mechanism involves: (1) Partial extraction of COQ8A from aggregated states into monodisperse complexes, (2) stabilization of open conformations that facilitate 2-amino-6-propylphenol binding, and (3) creation of a hydrophobic microenvironment that enhances binding affinity through desolvation effects. This membrane mimetic system provides a crucial experimental platform for studying hydrophobic compound-protein interactions that would otherwise be inaccessible in aqueous solution, offering significant advantages over conventional detergent-free assays for membrane-associated enzymes [1] [5].
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